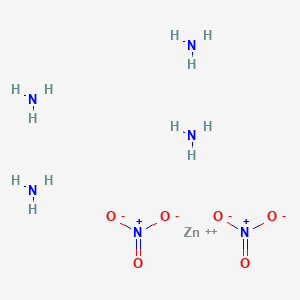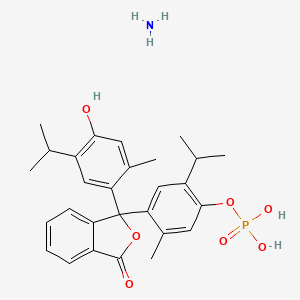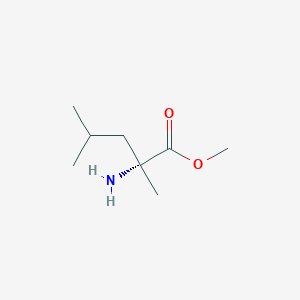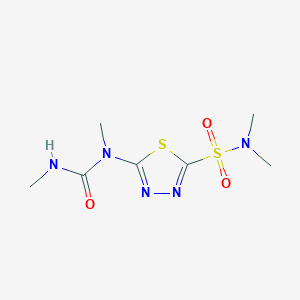
N-Acetyl-L-tyrosine methylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-L-tyrosine methylamide is a derivative of the amino acid L-tyrosine. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tyrosine molecule and a methylamide group at the carboxyl end. This compound is of interest due to its enhanced solubility and stability compared to L-tyrosine, making it a valuable compound in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of N-Acetyl-L-tyrosine methylamide typically involves the acetylation of L-tyrosine followed by the introduction of the methylamide group. One common method involves using acetyl chloride in the presence of a base such as sodium hydroxide to acetylate L-tyrosine. The resulting N-acetyl-L-tyrosine is then reacted with methylamine to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. The use of solvents like acetone and ethyl acetate for purification and crystallization is common to achieve high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions: N-Acetyl-L-tyrosine methylamide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetyl-dopaquinone.
Reduction: It can be reduced to form N-acetyl-L-tyrosine.
Substitution: It can participate in substitution reactions where the acetyl or methylamide groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions
Major Products:
Oxidation: N-acetyl-dopaquinone.
Reduction: N-acetyl-L-tyrosine.
Substitution: Depending on the nucleophile, various substituted derivatives of this compound can be formed
Applications De Recherche Scientifique
N-Acetyl-L-tyrosine methylamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein modifications.
Mécanisme D'action
N-Acetyl-L-tyrosine methylamide exerts its effects primarily by being converted back into L-tyrosine in the body. L-tyrosine then undergoes a series of biochemical transformations to produce vital neurotransmitters:
Dopamine: Crucial for mood, motivation, and motor control.
Norepinephrine: Involved in attention, response actions, and stress.
Epinephrine: Important for the fight-or-flight response.
This cascade highlights the importance of this compound in maintaining catecholamine levels, which influence mental health, cognition, and behavior .
Comparaison Avec Des Composés Similaires
N-Acetyl-L-tyrosine: Similar in structure but lacks the methylamide group.
N-Acetyl-L-phenylalanine methylamide: Another derivative with a similar structure but different side chain.
N-Acetyl-L-tryptophan methylamide: Similar acetylated and methylamidated derivative of tryptophan
Uniqueness: N-Acetyl-L-tyrosine methylamide is unique due to its specific combination of acetylation and methylamidation, which enhances its solubility and stability compared to its parent compound, L-tyrosine, and other similar derivatives. This makes it particularly valuable in applications requiring high bioavailability and stability .
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
2-acetamido-3-(4-hydroxyphenyl)-N-methylpropanamide |
InChI |
InChI=1S/C12H16N2O3/c1-8(15)14-11(12(17)13-2)7-9-3-5-10(16)6-4-9/h3-6,11,16H,7H2,1-2H3,(H,13,17)(H,14,15) |
Clé InChI |
KHRMBHFDICMQHO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![alpha-DeltaUA-[1-->4]-GlcN-6S](/img/structure/B13833203.png)



![2-Propanol,1-[(tetrahydro-2H-pyran-2-yl)oxy]-,(2R)-(9CI)](/img/structure/B13833223.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13833229.png)





![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)

